molecular formula C17H11ClN4OS B15008219 6-Amino-4-(4-chlorophenyl)-3-(thiophen-2-yl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

6-Amino-4-(4-chlorophenyl)-3-(thiophen-2-yl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Cat. No.: B15008219
M. Wt: 354.8 g/mol
InChI Key: GHYXFRVJACDQSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-AMINO-4-(4-CHLOROPHENYL)-3-(THIOPHEN-2-YL)-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE is a complex organic compound that belongs to the class of pyranopyrazoles

Properties

Molecular Formula

C17H11ClN4OS

Molecular Weight

354.8 g/mol

IUPAC Name

6-amino-4-(4-chlorophenyl)-3-thiophen-2-yl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

InChI

InChI=1S/C17H11ClN4OS/c18-10-5-3-9(4-6-10)13-11(8-19)16(20)23-17-14(13)15(21-22-17)12-2-1-7-24-12/h1-7,13H,20H2,(H,21,22)

InChI Key

GHYXFRVJACDQSB-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C2=C3C(C(=C(OC3=NN2)N)C#N)C4=CC=C(C=C4)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-AMINO-4-(4-CHLOROPHENYL)-3-(THIOPHEN-2-YL)-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE typically involves multi-step reactions. One common method includes the cyclocondensation of 4-chlorobenzaldehyde, thiophene-2-carbaldehyde, malononitrile, and hydrazine hydrate in the presence of a catalyst under reflux conditions. The reaction is usually carried out in ethanol or another suitable solvent.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

6-AMINO-4-(4-CHLOROPHENYL)-3-(THIOPHEN-2-YL)-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines or other reduced forms.

    Substitution: Halogen substitution reactions can occur, especially involving the chlorine atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

6-AMINO-4-(4-CHLOROPHENYL)-3-(THIOPHEN-2-YL)-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The exact mechanism of action for 6-AMINO-4-(4-CHLOROPHENYL)-3-(THIOPHEN-2-YL)-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially inhibiting enzymes or interfering with cellular processes.

Comparison with Similar Compounds

Similar Compounds

    4-AMINO-2-CHLORO-BENZALDEHYDE: A related compound with similar structural features.

    Thiophene derivatives: Compounds containing the thiophene ring, which exhibit similar chemical properties.

Uniqueness

6-AMINO-4-(4-CHLOROPHENYL)-3-(THIOPHEN-2-YL)-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE is unique due to its specific combination of functional groups and structural features, which contribute to its distinct chemical and biological properties.

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